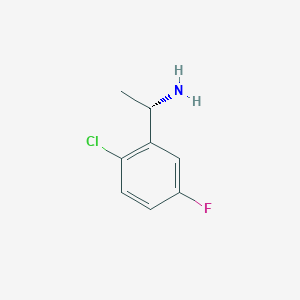![molecular formula C13H25ClN2O2 B15312276 tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its complex bicyclic structure, which includes a tert-butyl carbamate group and a hydrochloride salt form. It is often used in research settings due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the bicyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the tert-butyl carbamate derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(3aS,6aR)-6a-methyl-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,6S,6aR)-6-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Uniqueness
tert-butyl N-{[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group
Eigenschaften
Molekularformel |
C13H25ClN2O2 |
|---|---|
Molekulargewicht |
276.80 g/mol |
IUPAC-Name |
tert-butyl N-[[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m1./s1 |
InChI-Schlüssel |
DAZPSWYTPLDMRH-HTKOBJQYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCC[C@@H]1CNC2.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


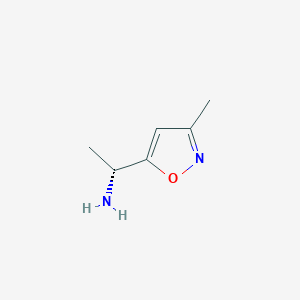
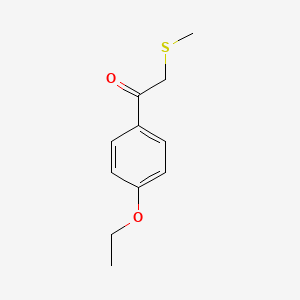
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
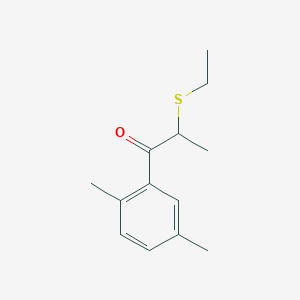
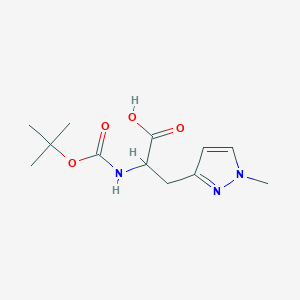
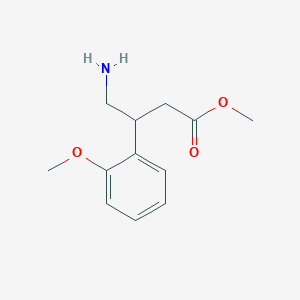
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
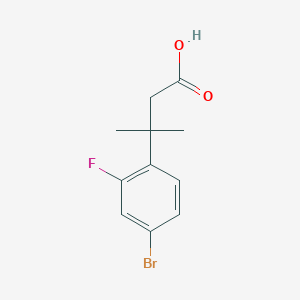

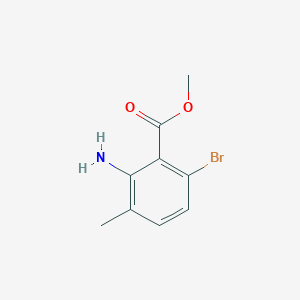
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
